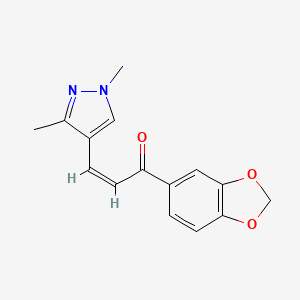![molecular formula C11H18N2O4S2 B4854021 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4854021.png)
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide
Descripción general
Descripción
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide is a chemical compound commonly known as MMS or MS-275. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
MS-275 inhibits 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that package DNA in the nucleus of cells. When histones are acetylated, they become less tightly bound to DNA, allowing for increased gene expression. 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide remove acetyl groups from histones, leading to decreased gene expression. By inhibiting 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide, MS-275 increases histone acetylation, leading to increased gene expression.
Biochemical and Physiological Effects
MS-275 has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis (the growth of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MS-275 is its high potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors, such as trichostatin A and valproic acid. However, one limitation is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
Future research on MS-275 could focus on its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. It could also focus on the development of more potent and selective HDAC inhibitors with longer half-lives. Additionally, research could explore the potential use of MS-275 in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-10-4-6-11(7-5-10)19(16,17)13-9-3-8-12-18(2,14)15/h4-7,12-13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTVZKKVGHSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4853941.png)
![4-(benzylsulfonyl)benzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4853947.png)
![1-(4-bromophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4853958.png)
![2-naphthyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4853981.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4853983.png)
![1-ethyl-N-(2-furylmethyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853989.png)
![N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4853996.png)
![1-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4853999.png)
![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)
![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)